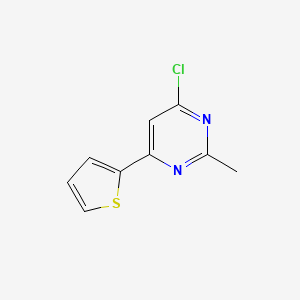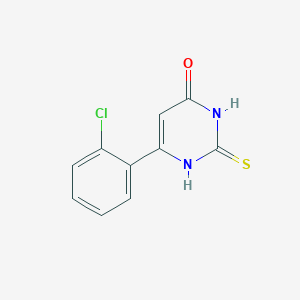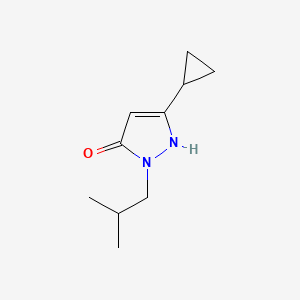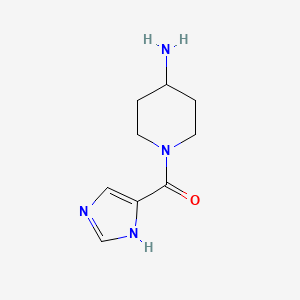![molecular formula C7H9BrN2O B1467074 {2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine CAS No. 1250301-79-1](/img/structure/B1467074.png)
{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine
Übersicht
Beschreibung
“{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine” is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is also known by other synonyms such as “Ethanamine, 2-[(3-bromo-2-pyridinyl)oxy]-” and "2-((3-Bromopyridin-2-yl)oxy)ethan-1-amine" .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromopyridinyl group attached to an ethylamine group via an oxygen atom . The bromopyridinyl group consists of a pyridine ring with a bromine atom attached to one of the carbon atoms .Wissenschaftliche Forschungsanwendungen
{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine is widely used in scientific research due to its versatile nature. It can be used as a reagent, catalyst, and inhibitor in various chemical and biochemical reactions. It has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst for the synthesis of polymers, as well as for the hydrolysis and condensation of esters. In addition, this compound has been used as an inhibitor of enzymes, such as acetylcholinesterase and lipoxygenase.
Wirkmechanismus
The mechanism of action of {2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine is not yet fully understood. However, it is believed to act as a nucleophile, forming a covalent bond with the substrate molecule. This covalent bond then modifies the substrate molecule, leading to the desired reaction. In addition, this compound may act as an electrophile, forming a covalent bond with the substrate molecule and leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine has several advantages for lab experiments. It is inexpensive and readily available, and it is generally non-toxic. In addition, it is a versatile compound that can be used as a reagent, catalyst, and inhibitor in various chemical and biochemical reactions. However, this compound has several limitations. It can be difficult to synthesize, and it is not always stable in solution. In addition, it is not always effective as an inhibitor of enzymes, such as acetylcholinesterase and lipoxygenase.
Zukünftige Richtungen
There are a number of potential future directions for {2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine research. One possibility is to investigate its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Another possibility is to explore its potential as a reagent for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used to study the effects of different chemical and biochemical reactions on the structure and function of proteins and other biological molecules. Finally, further research could be conducted to improve the stability of this compound in solution and to develop more efficient and cost-effective methods of synthesis.
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-2-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGOGHDFQCOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)


![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)




![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)

![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)
![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)